![molecular formula C22H17Cl2N3O B5222775 7-[(2,6-DICHLOROPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL](/img/structure/B5222775.png)
7-[(2,6-DICHLOROPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(2,6-DICHLOROPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a 2,6-dichlorophenyl group and a 4-methylpyridin-2-ylamino group. These substitutions confer specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
The synthesis of 7-[(2,6-DICHLOROPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Substitution with 2,6-Dichlorophenyl Group:
Attachment of the 4-Methylpyridin-2-ylamino Group: This step involves the formation of an amine bond between the quinoline derivative and 4-methylpyridin-2-amine, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
7-[(2,6-DICHLOROPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring or the nitro groups if present.
Substitution: Electrophilic aromatic substitution reactions can occur on the quinoline ring, allowing for further functionalization with groups like nitro, sulfonyl, or alkyl groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium acetate. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
7-[(2,6-DICHLOROPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules through various coupling and substitution reactions.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions due to its ability to bind to specific biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of anti-cancer and anti-inflammatory drugs, owing to its ability to modulate biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-[(2,6-DICHLOROPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, altering cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.
Comparison with Similar Compounds
Similar compounds to 7-[(2,6-DICHLOROPHENYL)[(4-METHYLPYRIDIN-2-YL)AMINO]METHYL]QUINOLIN-8-OL include:
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core, but differ in their substitution patterns and biological activities.
Phenylpyridine Derivatives: Compounds such as 2-phenylpyridine, which share the pyridine moiety but lack the quinoline core.
Aminoquinoline Derivatives: Compounds like 4-aminoquinoline, which have an amino group attached to the quinoline ring but differ in their additional substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities compared to other similar compounds.
Properties
IUPAC Name |
7-[(2,6-dichlorophenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2N3O/c1-13-9-11-25-18(12-13)27-21(19-16(23)5-2-6-17(19)24)15-8-7-14-4-3-10-26-20(14)22(15)28/h2-12,21,28H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQAUBSYKUMDRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=C(C=CC=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-1-Methyl-3-[2-(4,6-dimethylpyrimidine-2-yl)hydrazono]indoline-2-one](/img/structure/B5222695.png)
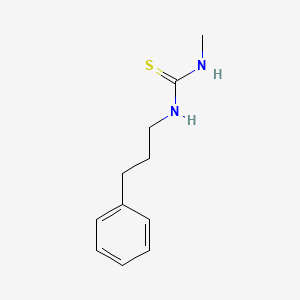
![N-[1-(4-BROMOPHENYL)ETHYL]-N-(5-MORPHOLINO-2-NITROPHENYL)AMINE](/img/structure/B5222708.png)
![2-[(4-Acetyloxybenzoyl)amino]-5-[[4-[(4-acetyloxybenzoyl)amino]-3-carboxyphenyl]methyl]benzoic acid](/img/structure/B5222712.png)
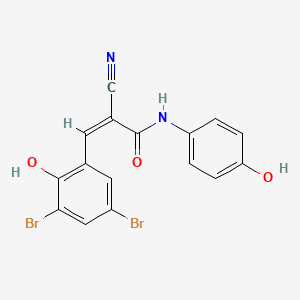
![(5E)-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5222721.png)
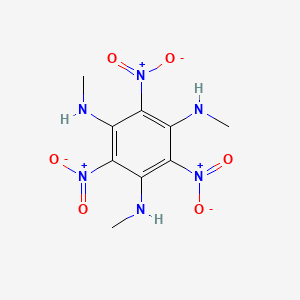
![3-{5-(thiophen-2-yl)-1-[(thiophen-2-ylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B5222750.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)methanamine](/img/structure/B5222754.png)
![4-[(4-methylphthalazin-1-yl)amino]-N-phenylbenzamide](/img/structure/B5222760.png)
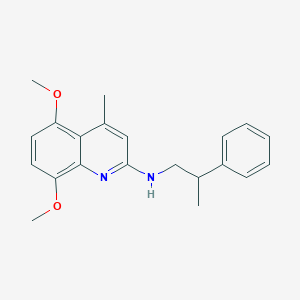
![3-butoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5222779.png)
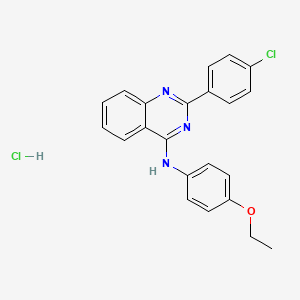
![1-bromo-4-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5222794.png)
